molecular formula C17H14O3 B279003 2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No. B279003
M. Wt: 266.29 g/mol
InChI Key: XZMTZKGSYDQVET-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as HCA, is a natural compound found in Garcinia cambogia, a tropical fruit. HCA has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of HCA is complex and not fully understood. It is believed that HCA inhibits the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This leads to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids. HCA also has been shown to increase the levels of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Biochemical and Physiological Effects:
HCA has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of triglycerides, LDL cholesterol, and total cholesterol. HCA has also been found to increase the levels of HDL cholesterol. In addition, HCA has been found to decrease the levels of glucose and insulin in the blood.

Advantages and Limitations for Lab Experiments

The advantages of using HCA in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations of using HCA in lab experiments include its low solubility in water and its instability at high temperatures.

Future Directions

There are several future directions for the study of HCA. One area of research is to investigate the potential of HCA as a therapeutic agent for the treatment of obesity and diabetes. Another area of research is to investigate the potential of HCA as a chemopreventive agent for the treatment of cancer. In addition, further research is needed to elucidate the mechanism of action of HCA and to optimize its synthesis and formulation.

Synthesis Methods

HCA can be synthesized from the rind of Garcinia cambogia fruit. The extraction process involves grinding the rind and then subjecting it to a solvent extraction. The extract is then purified and concentrated to obtain HCA. The purity of HCA can be further improved by recrystallization.

Scientific Research Applications

HCA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-obesity, anti-diabetic, anti-inflammatory, and anti-cancer properties. HCA has also been found to have a positive effect on lipid metabolism, glucose metabolism, and insulin sensitivity.

properties

Product Name

2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-hydroxy-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H14O3/c1-12-6-8-13(9-7-12)10-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-10+

InChI Key

XZMTZKGSYDQVET-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O

SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O

Origin of Product

United States

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